5-prop-2-enyl-1H-pyrimidine-4,6-dione
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Overview
Description
4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- is a heterocyclic compound that features a pyrimidinone core with hydroxy and propenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with sodium hydroxide followed by acidification to yield the respective 6-hydroxy-5,6-dihydro derivatives . Another method includes the reaction of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with hydrazine and hydroxylamine, which leads to the formation of N-substituted 6-hydroxy-5,6-dihydro-2-pyridones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy and propenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrazine, hydroxylamine, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-5,6-dihydro derivatives and N-substituted 6-hydroxy-5,6-dihydro-2-pyridones .
Scientific Research Applications
4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and propenyl groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- include:
- 6-hydroxy-5,6-dihydro-2-pyrones
- 5,6-dihydro-2-pyridones
- Benzofuran derivatives
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and propenyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-prop-2-enyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4-5H,1,3H2,(H,8,9,10,11) |
InChI Key |
XTLQDEWCCDJOLR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NC=NC1=O |
Origin of Product |
United States |
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